PARP1 Enzymatic Inhibition: N-Methylquinoxaline-6-carboxamide Demonstrates 7 nM IC50 in Colorimetric Assay
N-Methylquinoxaline-6-carboxamide exhibits PARP1 enzymatic inhibition with an IC50 of 7 nM measured by colorimetric assay [1]. This potency is comparable to first-generation clinical PARP inhibitors such as olaparib, which demonstrates PARP1 IC50 values ranging from 1–19 nM across reported assays, and niraparib (2–35 nM) [2]. The compound's PARP1 inhibitory activity establishes its utility as a reference tool in PARP-targeted research where a quinoxaline-based scaffold with defined potency is required.
| Evidence Dimension | PARP1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Olaparib: 1–19 nM; Niraparib: 2–35 nM; Rucaparib: 0.8–3.2 nM |
| Quantified Difference | Target compound potency lies within the range of clinically established PARP1 inhibitors |
| Conditions | Colorimetric assay; PARP1 (origin not specified); BindingDB BDBM50589152 / CHEMBL5179574 |
Why This Matters
For procurement decisions, this quantifies that N-methylquinoxaline-6-carboxamide provides PARP1 inhibitory activity within the same nanomolar range as FDA-approved PARP inhibitors, enabling its use as a structurally distinct comparator tool compound.
- [1] BindingDB. BDBM50589152 / CHEMBL5179574. PARP1 inhibition IC50: 7 nM (colorimetric assay). View Source
- [2] ChEMBL Database. PARPi IC50 values for PARP family members: olaparib 1–19 nM, niraparib 2–35 nM, rucaparib 0.8–3.2 nM. Retrieved via PMC. View Source
